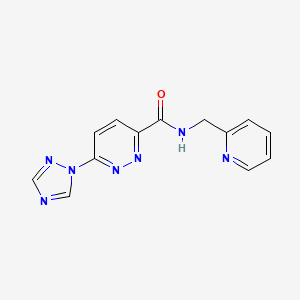

N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a triazole ring and a carboxamide group

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7O/c21-13(16-7-10-3-1-2-6-15-10)11-4-5-12(19-18-11)20-9-14-8-17-20/h1-6,8-9H,7H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDMMTLVYUNEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be synthesized through a cyclization reaction.

Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, often using azide and alkyne precursors.

Attachment of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyridazine ring with a pyridin-2-ylmethyl halide under basic conditions.

Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as amines and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine and triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the rings.

Scientific Research Applications

Pharmaceutical Applications

This compound plays a significant role in drug discovery and development. Its structural characteristics allow it to interact with biological targets effectively.

Antifungal Activity

The compound exhibits notable antifungal properties, making it a candidate for developing new antifungal agents. Its mechanism involves the inhibition of specific enzymes critical for fungal growth, thereby offering a potential therapeutic avenue for treating fungal infections .

Cancer Treatment

Research indicates that derivatives of compounds similar to N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide have been evaluated for their efficacy against various cancer types. For instance, triazole-fused structures have shown promise as inhibitors of c-Met kinases, which are implicated in cancer progression . These compounds have advanced to preclinical trials due to their potent activity and favorable pharmacokinetic profiles.

Central Nervous System Disorders

The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Its derivatives have been explored for their potential in targeting pathways involved in conditions like Huntington's disease .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in developing fungicides and herbicides.

Fungicides

The compound's antifungal properties extend to agricultural applications where it helps protect crops from pathogenic fungi. Its formulation as a fungicide can enhance crop yield and sustainability by preventing disease outbreaks .

Herbicides

Additionally, this compound is investigated for its herbicidal activity against various weed species. By inhibiting specific biochemical pathways in plants, it can effectively control unwanted vegetation without harming the crops .

Material Science

This compound is also explored within material science for its potential to synthesize advanced materials.

Polymer Synthesis

The compound is involved in creating polymers with enhanced properties such as durability and resistance to environmental degradation. These materials can be utilized in coatings and other applications requiring robust performance under varying conditions .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various analytical techniques.

Metal Ion Detection

The compound aids in detecting and quantifying metal ions in environmental samples through complexation reactions. This application is crucial for monitoring pollution levels and ensuring environmental safety .

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: shares structural similarities with other pyridazine and triazole derivatives.

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: Lacks the pyridin-2-ylmethyl group.

N-(pyridin-2-ylmethyl)-pyridazine-3-carboxamide: Lacks the triazole ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds that contain both pyridine and triazole moieties. The presence of these functional groups is associated with various biological activities, including anti-cancer and anti-inflammatory effects.

1. Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit potent anticancer properties. For instance, compounds similar to this compound have been shown to inhibit specific kinases involved in tumor growth. A notable study demonstrated that a related compound inhibited the TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 μM, indicating high potency against cancer cell lines .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of key signaling pathways associated with cancer proliferation and metastasis. The triazole ring structure is crucial for binding to target proteins, thereby modulating their activity. For example, structural modifications in related triazole compounds have been linked to enhanced selectivity for ALK5 over other kinases .

3. Anti-inflammatory Properties

In addition to its anticancer activity, the compound has shown promise as an anti-inflammatory agent. Studies have reported that triazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, related studies indicate favorable oral bioavailability and systemic exposure in animal models. For instance, a closely related triazole compound exhibited an oral bioavailability of 51% in rats .

Case Studies

Several case studies highlight the therapeutic potential of triazole-containing compounds:

Q & A

Q. What are the key synthetic pathways for N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Pyridazine ring formation : Cyclization of hydrazine derivatives with diketones or keto acids under acidic/basic conditions .

- Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution with pre-synthesized triazole intermediates .

- Amide coupling : Use of coupling reagents like EDCI or DCC to link the pyridazine-triazole core to the pyridin-2-ylmethyl group . Key reagents include K₂CO₃ for deprotonation and DMF as a solvent, with reaction times ranging from 6–24 hours .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with pyridazine protons appearing at δ 8.5–9.5 ppm and triazole protons at δ 7.5–8.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 364.2 for a related analog) .

Q. How can researchers optimize reaction yields during synthesis?

- Temperature control : Maintain 60–80°C for cyclization steps to avoid side reactions .

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings or CuI for triazole formation .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Control variables like cell line viability (e.g., IC₅₀ in MCF-7 vs. HEK293) and incubation time .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Dose-response validation : Repeat experiments with ≥3 biological replicates and statistical analysis (e.g., ANOVA) .

Q. What strategies mitigate byproduct formation during amide coupling?

- Activating agents : Replace EDCI with HATU for higher coupling efficiency .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC removes unreacted intermediates .

- Stoichiometry adjustment : Use 1.2–1.5 equivalents of the pyridin-2-ylmethylamine to drive the reaction .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Docking simulations : Use AutoDock Vina to predict binding affinity to targets like kinase enzymes (e.g., EGFR) .

- QSAR models : Correlate logP values with cellular permeability using Molinspiration or Schrödinger Suite .

- DFT calculations : Analyze electron density maps to prioritize substituents for synthetic modification .

Q. What methods address solubility challenges in in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, followed by dilution in PBS .

- Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for controlled release .

Methodological Considerations

Q. How to validate target engagement in mechanistic studies?

- Cellular thermal shift assays (CETSA) : Monitor protein denaturation to confirm binding .

- Knockdown/knockout models : Use CRISPR-Cas9 to eliminate putative targets and assess activity loss .

Q. What are best practices for comparing structural analogs?

- Pharmacophore mapping : Align analogs using MOE or PyMOL to identify conserved binding motifs .

- Bioisosteric replacement : Replace triazole with tetrazole to assess potency changes while retaining H-bonding .

Q. How to assess compound stability under physiological conditions?

- Forced degradation : Expose to pH 1–9 buffers (37°C, 24 hr) and quantify degradation via HPLC .

- Plasma stability assays : Incubate with human plasma and measure half-life using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.